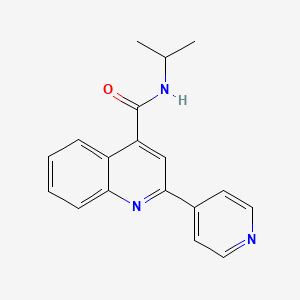![molecular formula C19H21ClN2O3 B14959445 2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide](/img/structure/B14959445.png)
2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide is an organic compound with the molecular formula C18H20ClNO3. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a chlorophenyl group, a carbonyl group, and an ethoxypropyl group attached to a benzamide core.
Méthodes De Préparation
The synthesis of 2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide can be achieved through several methods:
- Synthetic Routes:
- One common method involves the reaction of 4-chlorobenzoyl chloride with 3-ethoxypropylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
- Another method involves the use of oxalyl chloride to convert 4-chlorobenzoic acid to 4-chlorobenzoyl chloride, which is then reacted with 3-ethoxypropylamine.
- Industrial Production Methods:
- Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide undergoes various chemical reactions:
- Oxidation:
- The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
- Reduction:
- Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
- Substitution:
- Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
- Common Reagents and Conditions:
- Typical reagents include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
- Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation.
- Major Products:
- Oxidation products include carboxylic acids and ketones.
- Reduction products include alcohols and amines.
- Substitution products vary depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide has a wide range of applications in scientific research:
- Chemistry:
- It is used as an intermediate in the synthesis of more complex organic molecules.
- It serves as a building block for the development of novel compounds with potential pharmaceutical applications.
- Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- It is used in biochemical assays to investigate enzyme interactions and inhibition.
- Medicine:
- Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- It is evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
- Industry:
- The compound is used in the development of agrochemicals and pesticides.
- It is also employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide involves its interaction with specific molecular targets:
- Molecular Targets:
- The compound binds to enzymes and receptors, modulating their activity.
- It may inhibit the function of certain enzymes involved in disease pathways.
- Pathways Involved:
- The compound can interfere with cellular signaling pathways, leading to altered cellular responses.
- It may induce apoptosis in cancer cells by disrupting mitochondrial function.
Comparaison Avec Des Composés Similaires
2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide can be compared with other similar compounds:
- Similar Compounds:
- 2-chloro-N-[(4-chlorophenyl)amino]benzamide
- 2-{[(4-chlorophenyl)amino]carbonyl}amino-N-phenylbenzamide
- Uniqueness:
- The presence of the ethoxypropyl group distinguishes it from other benzamide derivatives.
- Its unique structure contributes to its specific biological and chemical properties.
Propriétés
Formule moléculaire |
C19H21ClN2O3 |
|---|---|
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
2-[(4-chlorobenzoyl)amino]-N-(3-ethoxypropyl)benzamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-2-25-13-5-12-21-19(24)16-6-3-4-7-17(16)22-18(23)14-8-10-15(20)11-9-14/h3-4,6-11H,2,5,12-13H2,1H3,(H,21,24)(H,22,23) |
Clé InChI |
GKRQXEJUWDBZTJ-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 2-{[(5-bromo-3-pyridyl)carbonyl]amino}terephthalate](/img/structure/B14959362.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide](/img/structure/B14959365.png)
![N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine](/img/structure/B14959369.png)

![methyl 2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B14959389.png)

![6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[morpholin-4-yl(phenyl)methyl]-4H-chromen-4-one](/img/structure/B14959413.png)
![2-ethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B14959414.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B14959419.png)
![N-(1,3-benzodioxol-5-yl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959430.png)
![N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B14959435.png)

![1-(3,4-dimethylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14959441.png)
![[2-(3-Methoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone](/img/structure/B14959447.png)
